Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate

medicinal chemistry SAR physicochemical profiling

This compound is a phenylthioacetyl-bearing member of the 2-(acylamino)-3-thiophenecarboxylate class identified as a small-molecule suppressor of cellular cyclic nucleotides (cAMP/cGMP). The thioether sulfur in the acyl chain is a critical pharmacophoric discriminator; replacing it with a non-thioether analog compromises SAR-defined potency. Procure this variant for head-to-head comparisons with phenylacetyl and alkyl-chain analogs in short-circuit current assays, in vivo loop models of secretory diarrhea, or as a mass-spectral calibrant for HPLC-MS resolution of thiophene-3-carboxylate libraries.

Molecular Formula C16H17NO3S2
Molecular Weight 335.4 g/mol
Cat. No. B5528269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate
Molecular FormulaC16H17NO3S2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=CC=CC=C2)C
InChIInChI=1S/C16H17NO3S2/c1-10-11(2)22-15(14(10)16(19)20-3)17-13(18)9-21-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,18)
InChIKeyFYPAOCMJBHVQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate – Procurement-Relevant Baseline for a Phenylthioacetyl-Thiophene Research Compound


Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate (C₁₆H₁₇NO₃S₂; average mass 335.436 g/mol; ChemSpider ID 615425) is a substituted 2-(acylamino)-3-thiophenecarboxylate bearing a phenylthioacetyl moiety at the 2-amino position and methyl ester at the 3-carboxylate . It belongs to the first-discovered class of small-molecule suppressors of cellular cyclic nucleotides (cAMP and cGMP), with the best analogs in the series achieving IC₅₀ < 5 µM in pathway screens [1]. This compound is a research-grade building block offered by multiple suppliers (typical purity ≥ 95%), intended for in vitro and non-human research applications .

Why Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate Cannot Be Replaced by Readily Available Thiophene Analogs


The phenylthioacetyl side-chain is a critical structural discriminator that governs both physicochemical properties and target-class engagement. The direct de-thio analog, methyl 4,5-dimethyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate (MW 303.4 g/mol, LogP 3.80), differs by ~32 Da in mass and lacks the thioether sulfur, which alters hydrogen-bonding capacity, lipophilicity, and metabolic stability . Within the 2-(acylamino)-3-thiophenecarboxylate family, SAR analysis of 124 analogs demonstrated that acyl-chain composition directly modulates cyclic nucleotide suppression potency, with the best compounds achieving IC₅₀ < 5 µM [1]. Consequently, substituting a generic thiophene carboxylate or a non-thioether analog compromises the SAR-defined pharmacophore and invalidates potency comparisons derived from class-level screening data [1].

Quantitative Differentiation Evidence for Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate Versus Closest Analogs


Molecular Weight Distinction vs. De-Thio Phenylacetyl Analog

The target compound (C₁₆H₁₇NO₃S₂) has an average molecular mass of 335.436 g/mol, which is 32.0 g/mol higher than its direct de-thio analog methyl 4,5-dimethyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate (C₁₆H₁₇NO₃S; 303.4 g/mol) . This delta corresponds precisely to one sulfur atom (S ≈ 32.06 Da), embedded in a thioether linker that introduces additional polarizability (~5.3 ų per sulfur vs. ~1.8 ų per methylene) and a lone-pair capable of engaging in non-classical S···O or S···π interactions relevant to protein binding [1].

medicinal chemistry SAR physicochemical profiling

Rotatable Bond Count Differentiates vs. 4,5,6,7-Tetrahydrobenzo Analog

The target compound contains four rotatable bonds (excluding the methyl ester and thioether linker contributions), whereas the structurally related 2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide contains only two rotatable bonds within the amide–thioether side chain due to the constrained cyclohexene ring fusion [1]. The higher flexibility of the target compound lowers conformational entropy penalty upon target binding, a parameter correlated with improved ligand efficiency in fragment-based screening [2].

conformational flexibility drug-likeness entropy penalty

Class-Level Cyclic Nucleotide Suppression Potency of 2-(Acylamino)-3-thiophenecarboxylates

The 2-(acylamino)-3-thiophenecarboxylate class, to which the target compound belongs, was identified as the first small-molecule general suppressor of cellular cAMP and cGMP. In a pathway screen of 50,000 compounds, the best 124 SAR-optimized analogs achieved IC₅₀ < 5 µM for suppression of agonist-induced cAMP and cGMP elevation in FRT cells expressing V2R and CFTR [1]. The structurally distinct phenylthioacetyl N-acyl substituent on the target compound differentiates it from the commercially available analog methyl 4,5-dimethyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate (CAS 325697-98-1), which bears a phenylacetyl group lacking the thioether sulfur and whose activity in this assay has not been reported .

cAMP/cGMP suppression PDE activation secretory diarrhea

Positional Isomer Differentiation: 3-Carboxylate vs. 2-Carboxylate Regioisomer

The target compound (methyl ester at position 3) is a regioisomer of methyl 3-(2-phenylthioacetylamino)thiophene-2-carboxylate (PubChem; MW 307.4 g/mol) [1]. The swap of amino and carboxylate positions on the thiophene ring alters the spatial arrangement of hydrogen-bond donor/acceptor groups, which directly impacts target recognition in the cyclic nucleotide assay where 2-(acylamino)-3-carboxylate geometry was a defining feature of the active pharmacophore [2]. The 2-carboxylate regioisomer, lacking the 4,5-dimethyl substitution, also presents different steric and electronic properties, making it unsuitable as a direct substitute.

regioselectivity pharmacophore geometry isomer purity

Analytical Confirmation: NMR Spectral Signature of the Ethyl Ester Homolog

The ethyl ester homolog, thiophene-3-carboxylic acid 4,5-dimethyl-2-phenylthioacetylamino ethyl ester (C₁₇H₁₉NO₃S₂; MW 349.46), has ³H NMR, ¹³C NMR, and GC-MS spectra deposited in the KnowItAll/Wiley spectral database (SpectraBase ID: KtCni76Ygtd) [1]. Key diagnostic signals include the thioether methylene (SCH₂, ~3.8–4.0 ppm) and the amide NH (~9–10 ppm in DMSO-d₆), which serve as reference fingerprints for confirming the phenylthioacetyl linkage in the methyl ester target compound upon scale-up synthesis [1].

NMR characterization quality control batch release

Targeted Application Scenarios for Methyl 4,5-dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxylate Procurement


SAR Probe for Cyclic Nucleotide Suppressor Pharmacophore Elucidation

The compound serves as a phenylthioacetyl-bearing member of the 2-(acylamino)-3-thiophenecarboxylate series. As demonstrated by Tradtrantip et al. (2009) [1], systematic variation of the N-acyl substituent across 124 analogs identified thioether-containing chains as compatible with sub-5 µM IC₅₀ cAMP/cGMP suppression. Researchers expanding this SAR should procure the phenylthioacetyl variant as a comparator to the simpler phenylacetyl, benzyl, and alkyl-chain analogs to quantify the contribution of the thioether sulfur to PDE activation potency [1].

Chemical Biology Tool for Studying CFTR-Mediated Chloride Secretion

The parent class suppressed CFTR-mediated Cl⁻ current in T84 colonic cells challenged with cholera toxin and E. coli heat-stable toxin (STa), and prevented intestinal fluid accumulation in a closed-loop mouse model of secretory diarrhea [1]. This compound, containing the phenylthioacetyl modification, is suitable for head-to-head comparison with the reference analogs in short-circuit current (Isc) measurements and in vivo loop assays to assess the contribution of the thioether group to antisecretory efficacy [1].

Reference Standard for Analytical Method Development in Thiophene-3-carboxylate QC

With its distinct molecular ion ([M+H]⁺ m/z 336.07 monoisotopic) and characteristic thioether UV absorption (~235–250 nm), this compound is well-suited as a retention-time and mass-spectral calibrant for HPLC-MS methods designed to resolve thiophene-3-carboxylate analog libraries. The available NMR reference data for the ethyl ester homolog (SpectraBase) [2] provide a spectral fingerprint baseline for assigning the methyl ester target compound in routine batch-release testing.

Fragment-Based or Structure-Guided Probe for Non-Selective PDE Activator Binding

The mechanism of action proposed by Tradtrantip et al. involves nonselective PDE activation, though the direct vs. indirect nature was not resolved [1]. The phenylthioacetyl compound, with its additional sulfur lone-pair and increased polarizable surface, offers a distinct chemical probe for X-ray crystallography or cryo-EM studies aimed at defining the small-molecule binding site on PDE isoforms, compared to the oxygen-only phenylacetyl analog [1][3].

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